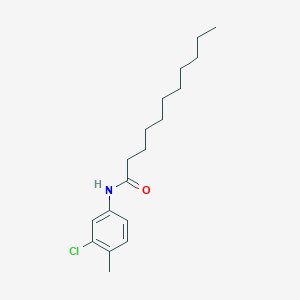

N-(3-chloro-4-methylphenyl)undecanamide

Description

Properties

Molecular Formula |

C18H28ClNO |

|---|---|

Molecular Weight |

309.9 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)undecanamide |

InChI |

InChI=1S/C18H28ClNO/c1-3-4-5-6-7-8-9-10-11-18(21)20-16-13-12-15(2)17(19)14-16/h12-14H,3-11H2,1-2H3,(H,20,21) |

InChI Key |

LTWFYPUHZAGEOB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=CC(=C(C=C1)C)Cl |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1=CC(=C(C=C1)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-chloro-4-methylphenyl)undecanamide with three analogs from the literature, focusing on structural features, physicochemical properties, and functional roles.

Table 1: Structural and Molecular Comparison

Key Observations:

Chain Length and Lipophilicity: The undecanamide derivative’s long aliphatic chain (C₁₁) contrasts with shorter chains or aromatic systems in analogs. This increases lipophilicity (predicted logP ~5.2 vs. ~3.5 for furan-carboxamide ), which may enhance membrane permeability but reduce aqueous solubility. The sulfonamide analog (C₁₄H₁₄ClNO₂S) incorporates a polar sulfonyl group, balancing lipophilicity with hydrogen-bonding capacity .

Functional Group Impact: Amide vs. Furan vs. Phthalimide: The furan-carboxamide (C₁₂H₁₀ClNO₂) introduces a heteroaromatic ring, enabling π-π stacking, while the phthalimide’s rigid bicyclic structure (C₁₄H₈ClNO₂) favors planar geometry and polymer precursor applications .

Crystallinity and Synthesis: Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are noted for high crystallinity due to planar aromatic systems, critical for polyimide monomer synthesis . In contrast, the undecanamide’s flexible chain likely reduces crystallinity, complicating purification.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-chloro-4-methylphenyl)undecanamide?

The compound is typically synthesized via coupling reactions between 3-chloro-4-methylaniline and an appropriate acyl chloride (e.g., undecanoyl chloride). Key steps include:

- Amine activation : Stirring the aniline derivative in anhydrous dichloromethane with a base like triethylamine to deprotonate the amine .

- Acylation : Adding the acyl chloride dropwise under nitrogen atmosphere, followed by refluxing for 6–12 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .

Q. How can researchers confirm the structural integrity and purity of N-(3-chloro-4-methylphenyl)undecanamide?

- Spectroscopic characterization :

- 1H/13C NMR : Peaks for the methyl group (δ ~2.3 ppm, singlet) and chloro-substituted aromatic protons (δ ~7.2–7.5 ppm) confirm substitution patterns .

- Mass spectrometry : Molecular ion peak ([M+H]+) at m/z 325.2 (calculated for C₁₈H₂₇ClNO) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>95%) .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXT for space-group determination and SHELXL for refinement) is standard. Key parameters:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement : Anisotropic displacement parameters for non-H atoms; R-factor < 0.05 .

Q. What solvents and conditions optimize the compound’s stability during storage?

- Storage : Dark, inert conditions (argon atmosphere) at –20°C to prevent hydrolysis of the amide bond.

- Solubility : Soluble in DMSO, DMF, and chloroform; sparingly soluble in water .

Q. How can researchers assess the compound’s potential for aggregation or polymorphism?

- Thermal analysis : Differential scanning calorimetry (DSC) to detect melting points and polymorphic transitions.

- Powder XRD : Compare experimental patterns with simulated data from SCXRD to identify crystalline phases .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data be resolved for this compound?

- DFT calculations : Optimize the geometry using Gaussian09 (B3LYP/6-311+G(d,p)) and compute chemical shifts with the GIAO method.

- Solvent effects : Include PCM models for DMSO or CDCl₃ to improve agreement with experimental data .

Q. What strategies address contradictions in crystallographic data refinement (e.g., disorder or poor electron density)?

- Disordered atoms : Apply SHELXL’s PART instruction to model split positions with constrained occupancy.

- Twinned data : Use CELL_NOW for lattice analysis and TWIN commands in SHELXL to refine twinning fractions .

Q. How do the chloro and methyl substituents influence the compound’s electronic properties and reactivity?

- Hammett constants : The electron-withdrawing Cl (σₚ = +0.23) and electron-donating CH₃ (σₚ = –0.17) groups create a push-pull effect, polarizing the amide bond.

- DFT frontier orbitals : Calculate HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attack .

Q. What experimental and computational approaches identify potential biological targets of this compound?

- Molecular docking : Use AutoDock Vina to screen against protein kinases (e.g., PDB: 1ATP) based on structural analogs .

- SPR biosensing : Immobilize candidate proteins on a Biacore chip to measure binding kinetics (ka, kd) .

Q. How can researchers mitigate challenges in quantifying trace impurities during HPLC analysis?

- LC-MS/MS : Employ a triple quadrupole mass spectrometer in MRM mode for high sensitivity (LOQ < 0.1%).

- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to validate method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.